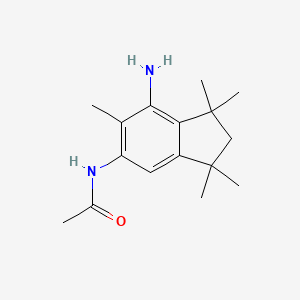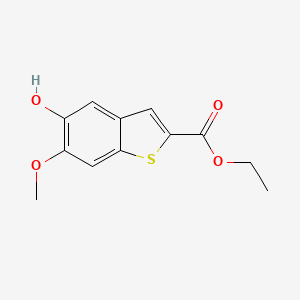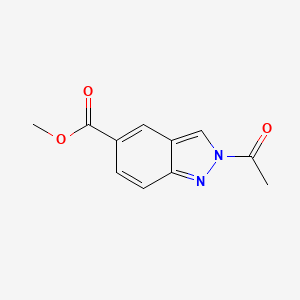
Methyl-2-Acetyl-2H-Indazol-5-carboxylat
Übersicht
Beschreibung
Methyl 2-acetyl-2H-indazole-5-carboxylate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-acetyl-2H-indazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-acetyl-2H-indazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Indazol-Derivate wurden auf ihre antimikrobiellen Eigenschaften untersucht. Verbindungen wie 2-Aryliden-6-Furfuryliden-Cyclohexanone und Hexahydroindazole zeigen eine moderate bis hohe Aktivität gegen verschiedene Bakterienstämme wie Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. und Escherichia coli . Methyl-2-Acetyl-2H-Indazol-5-carboxylat könnte möglicherweise für ähnliche antimikrobielle Anwendungen untersucht werden.
Medizinische Chemie
Die vielseitigen biologischen Aktivitäten von Indazol-Derivaten machen sie in der medizinischen Chemie bedeutsam. Sie können eine Vielzahl von funktionellen Gruppen tragen, was zu vielfältigen therapeutischen Potenzialen führt . This compound kann als Vorläufer oder als aktiver Bestandteil bei der Entwicklung neuer Arzneimittel dienen.
Zytotoxizitätsstudien
Indazol-Derivate wurden auf ihre zytotoxischen Wirkungen auf menschliche Zelllinien wie HaCaT und HeLa untersucht . This compound könnte in ähnlichen biologischen Assays verwendet werden, um seine Auswirkungen auf die Zelllebensfähigkeit zu beurteilen.
Synthese komplexer Moleküle
Indazole sind weit verbreitete Bestandteile in komplexen Molekülen mit potenziellen pharmakologischen Aktivitäten. Die Synthese solcher Moleküle umfasst oft mehrere Schritte, bei denen Indazol-Derivate als Schlüsselintermediate dienen . This compound könnte bei der Synthese komplexer bioaktiver Moleküle verwendet werden.
Chemische Forschung
Indazole sind Gegenstand der laufenden chemischen Forschung, wobei neue synthetische Ansätze entwickelt werden, um ihre Eigenschaften zu verbessern . This compound könnte ein Kandidat für solche Forschungsarbeiten sein und zur Weiterentwicklung synthetischer Methoden beitragen.
Wirkmechanismus
Target of Action
Methyl 2-acetyl-2H-indazole-5-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets . This can lead to changes in cell cycle progression and DNA damage response, potentially influencing the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to impact a wide variety of biological properties . For instance, they can affect inflammatory pathways, leading to anti-inflammatory effects .
Pharmacokinetics
The compound’s molecular weight is 21821 , which may influence its bioavailability and distribution within the body.
Result of Action
Indazole derivatives have been associated with a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Biochemische Analyse
Biochemical Properties
Methyl 2-acetyl-2H-indazole-5-carboxylate participates in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules. The compound’s indazole ring structure allows it to engage in hydrogen bonding and π-π stacking interactions with biomolecules . These interactions can influence the compound’s binding affinity and specificity towards target enzymes and proteins. For instance, indazole derivatives have been shown to interact with kinases, proteases, and other enzymes involved in cellular signaling pathways . Methyl 2-acetyl-2H-indazole-5-carboxylate may exhibit similar interactions, affecting the activity and function of these biomolecules.
Cellular Effects
Methyl 2-acetyl-2H-indazole-5-carboxylate has been observed to impact various cell types and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Indazole derivatives have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities, suggesting that Methyl 2-acetyl-2H-indazole-5-carboxylate may possess similar properties . The compound’s effects on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, can lead to changes in gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of Methyl 2-acetyl-2H-indazole-5-carboxylate involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . For example, indazole derivatives have been shown to inhibit kinases by binding to their active sites, thereby blocking substrate access and preventing phosphorylation events . Methyl 2-acetyl-2H-indazole-5-carboxylate may exert its effects through similar binding interactions, resulting in changes in enzyme activity and downstream signaling events.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-acetyl-2H-indazole-5-carboxylate can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that indazole derivatives can undergo hydrolysis and oxidation, leading to the formation of degradation products . These degradation products may have different biological activities compared to the parent compound. Additionally, long-term exposure to Methyl 2-acetyl-2H-indazole-5-carboxylate in in vitro or in vivo studies can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2-acetyl-2H-indazole-5-carboxylate can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, Methyl 2-acetyl-2H-indazole-5-carboxylate may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects can be observed, where the compound’s biological activity changes significantly with small variations in dosage .
Metabolic Pathways
Methyl 2-acetyl-2H-indazole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, Methyl 2-acetyl-2H-indazole-5-carboxylate is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, indazole derivatives have been shown to bind to albumin and other plasma proteins, influencing their distribution in the bloodstream . Methyl 2-acetyl-2H-indazole-5-carboxylate may exhibit similar interactions, impacting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Methyl 2-acetyl-2H-indazole-5-carboxylate can affect its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indazole derivatives have been reported to localize to the nucleus, mitochondria, and endoplasmic reticulum, where they can modulate various cellular processes . Methyl 2-acetyl-2H-indazole-5-carboxylate may exhibit similar localization patterns, influencing its biological activity and therapeutic potential .
Eigenschaften
IUPAC Name |
methyl 2-acetylindazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)13-6-9-5-8(11(15)16-2)3-4-10(9)12-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCNSHDJIHXSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=C(C=CC2=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


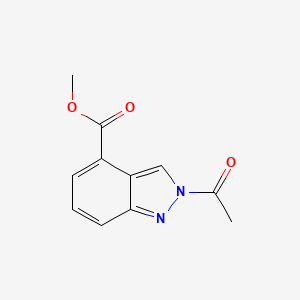

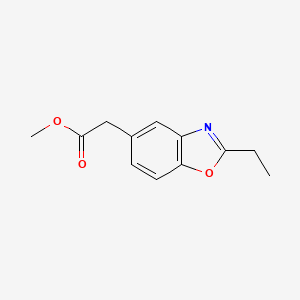
![N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405517.png)

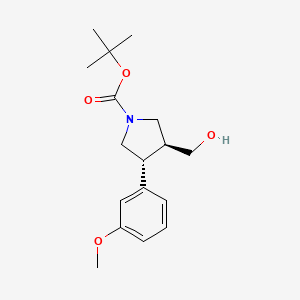
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1405521.png)

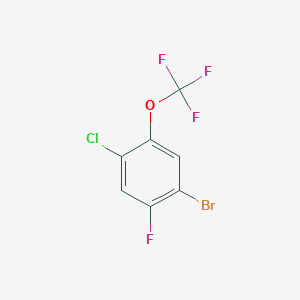
![2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1405525.png)
![4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1405527.png)
![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1405528.png)
